molecular formula C17H11NO3 B14623635 N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)prop-2-enamide CAS No. 57014-33-2

N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)prop-2-enamide

Cat. No.: B14623635
CAS No.: 57014-33-2
M. Wt: 277.27 g/mol
InChI Key: CEULUVOWISRBDB-UHFFFAOYSA-N
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Description

N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)prop-2-enamide is an organic compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of an anthracene core with two keto groups at positions 9 and 10, and a prop-2-enamide group attached to the anthracene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)prop-2-enamide typically involves the reaction of 9,10-anthraquinone with appropriate amine derivatives under specific conditions. One common method involves the reaction of 9,10-anthraquinone with propargylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming hydroquinone derivatives.

    Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the amide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit certain enzymes involved in cellular metabolism, leading to cell death in cancer cells. The exact molecular targets and pathways may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
  • 2-(N-Benzoylimino)-N-(9,10-Dioxo-9,10-Dihydroanthracen-1-yl)Thiazoles
  • S,S-Dialkyl-N-(9,10-Dioxo-9,10-Dihydroanthracen-1-yl)sulfoximides

Uniqueness

N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)prop-2-enamide is unique due to its specific structural features, such as the prop-2-enamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

57014-33-2

Molecular Formula

C17H11NO3

Molecular Weight

277.27 g/mol

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)prop-2-enamide

InChI

InChI=1S/C17H11NO3/c1-2-15(19)18-10-7-8-13-14(9-10)17(21)12-6-4-3-5-11(12)16(13)20/h2-9H,1H2,(H,18,19)

InChI Key

CEULUVOWISRBDB-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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